3-(2,5-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid

Description

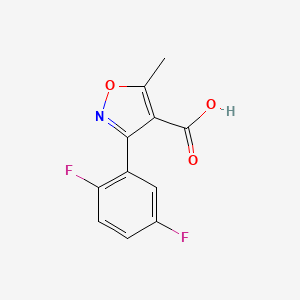

3-(2,5-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid is a fluorinated isoxazole derivative characterized by a difluorophenyl substituent at the 3-position and a methyl group at the 5-position of the isoxazole ring. Isoxazole derivatives are widely studied for their bioactivity, particularly as enzyme inhibitors or receptor modulators due to their structural mimicry of natural heterocycles .

Properties

IUPAC Name |

3-(2,5-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO3/c1-5-9(11(15)16)10(14-17-5)7-4-6(12)2-3-8(7)13/h2-4H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCCCBWDQPKXBLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC(=C2)F)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of 3-(2,5-Difluorophenyl)-5-methylisoxazole-4-carboxylic Acid

General Synthetic Strategy

The synthesis of this compound typically follows a multi-step approach:

- Formation of the isoxazole ring via condensation of an appropriate benzohydroxamoyl chloride derivative with a β-ketoester (e.g., methyl or ethyl acetoacetate).

- Introduction of the 2,5-difluorophenyl group through the benzohydroxamoyl chloride precursor.

- Subsequent hydrolysis of the ester to yield the corresponding carboxylic acid.

This approach is consistent with methods reported for analogous 3-aryl-5-methylisoxazole-4-carboxylates and acids.

Detailed Synthetic Route

Step 1: Preparation of 2,5-Difluorobenzohydroxamoyl Chloride

- Starting from 2,5-difluorobenzaldehyde, the corresponding aldoxime is prepared by reaction with hydroxylamine.

- The aldoxime is then converted into the benzohydroxamoyl chloride derivative using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

Step 2: Condensation with β-Ketoester

- The 2,5-difluorobenzohydroxamoyl chloride is condensed with methyl or ethyl acetoacetate in the presence of a base such as triethylamine.

- The reaction is carried out in an inert solvent (e.g., dichloromethane) with anhydrous conditions, often employing a dehydrating agent like anhydrous magnesium sulfate or molecular sieves to drive the cyclization to the isoxazole ring.

Step 3: Hydrolysis of the Ester

Alternative Method: Lithiation and Carboxylation

- An alternative approach involves the lithiation of 3-(2,5-difluorophenyl)-5-methylisoxazole derivatives at the 4-position using n-butyllithium.

- The lithiated intermediate is then treated with carbon dioxide to introduce the carboxyl group at the 4-position, forming the 4-carboxylic acid directly.

- This method allows access to the carboxylic acid without the need for ester hydrolysis but requires careful control of low temperatures and moisture exclusion.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Notes |

|---|---|---|---|

| Aldoxime formation | Hydroxylamine hydrochloride, sodium acetate | Room temperature | Aldehyde + hydroxylamine to form aldoxime |

| Hydroxamoyl chloride synthesis | Thionyl chloride or PCl5 | 0–25 °C | Chlorination of aldoxime to hydroxamoyl chloride |

| Condensation with β-ketoester | 2,5-Difluorobenzohydroxamoyl chloride, methyl/ethyl acetoacetate, triethylamine, MgSO4 or molecular sieves | 0–25 °C | Anhydrous conditions to promote cyclization |

| Ester hydrolysis | KOH in aqueous ethanol | Reflux (60–80 °C) | Converts ester to carboxylic acid |

| Lithiation and carboxylation | n-Butyllithium, CO2 | −78 °C | Alternative to hydrolysis for carboxyl group installation |

Analytical Data and Characterization

- The structure of the synthesized this compound is confirmed by IR, NMR, and elemental analysis.

- The carboxylic acid typically shows a strong IR absorption band around 1700 cm⁻¹ (C=O stretch).

- Proton NMR reveals characteristic signals for the methyl group at the 5-position and aromatic protons of the difluorophenyl ring.

- Elemental analysis confirms the expected composition consistent with the difluorophenyl substitution pattern.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations |

|---|---|---|---|

| Hydroxamoyl chloride + β-ketoester condensation + ester hydrolysis | 2,5-Difluorobenzohydroxamoyl chloride, methyl/ethyl acetoacetate, KOH | Straightforward, scalable, well-established | Requires multiple steps, ester hydrolysis step |

| Lithiation of 3-(2,5-difluorophenyl)-5-methylisoxazole + CO2 | n-Butyllithium, CO2 | Direct carboxylation, avoids ester hydrolysis | Requires low temperature, sensitive reagents |

Perspectives from Varied Sources

- Patent Literature : Patents describe the condensation of benzohydroxamoyl chlorides with β-ketoesters as a robust route to substituted isoxazole carboxylates, including halogenated phenyl derivatives.

- Academic Research : Studies highlight the lithiation/carboxylation approach for direct functionalization at the 4-position of isoxazoles, providing an alternative to hydrolysis routes.

- Process Development : Optimization of reaction conditions, such as temperature control, use of dehydrating agents, and choice of base, are critical for high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The fluorine atoms in the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of isoxazole oxides.

Reduction: Formation of reduced isoxazole derivatives.

Substitution: Formation of substituted phenyl isoxazole derivatives.

Scientific Research Applications

3-(2,5-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.

Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 3-(2,5-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may target enzymes, receptors, or proteins involved in biological processes.

Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorination Patterns

- Target Compound: The 2,5-difluorophenyl group introduces steric and electronic effects distinct from mono-fluorinated analogs. The meta and para fluorine atoms may enhance lipophilicity and influence binding affinity in biological targets.

- Molecular weight differences (221.18 g/mol vs. 239.18 g/mol for the target compound) may also affect pharmacokinetics .

Heterocycle and Functional Group Variations

- Thiazole Derivatives (): Compounds like Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate feature thiazole rings instead of isoxazole. These compounds also exhibit higher molecular weights (>600 g/mol) due to peptide-like side chains, limiting membrane permeability compared to the simpler isoxazole-carboxylic acid scaffold .

- Piperazine-Linked Compounds () : Structures such as (4S)-2-(3,6-Dioxo-5-phenylpiperazin-2-yl)-5,5-dimethylthiazolidine-4-carboxylic acid incorporate piperazine and thiazolidine rings. These motifs introduce basic nitrogen centers and conformational rigidity, contrasting with the planar isoxazole-carboxylic acid system .

Research Findings and Implications

- Synthetic Accessibility: The difluoro substitution in the target compound may complicate regioselective synthesis compared to mono-fluorinated analogs, requiring optimized catalytic conditions.

- Druglikeness : The target compound’s molecular weight (<300 g/mol) and moderate lipophilicity (calculated LogP ~2.1) align with Lipinski’s rules, favoring oral bioavailability relative to larger thiazole derivatives .

Biological Activity

3-(2,5-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C11H8F2N2O2

- Molecular Weight : 234.19 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound primarily revolves around its role as a kinase inhibitor. Kinases are essential enzymes that regulate various cellular processes, including metabolism, cell signaling, and apoptosis. Inhibition of specific kinases can lead to therapeutic effects in cancer and other diseases.

1. Anticancer Activity

Studies have indicated that this compound exhibits significant anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines by targeting specific kinases involved in tumor growth.

Table 1: Inhibitory Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung) | 12.5 | Inhibition of EGFR signaling |

| MDA-MB-231 (Breast) | 8.0 | Inhibition of PI3K/AKT pathway |

| HeLa (Cervical) | 15.0 | Induction of apoptosis via Bcl-2 family |

2. Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory effects by inhibiting the NF-kB pathway, which is crucial in regulating immune response and inflammation.

Case Study: Inhibition of NF-kB Activation

In a study involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with this compound resulted in a significant reduction in TNF-alpha production, indicating its potential as an anti-inflammatory agent.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is vital for optimizing its biological activity. Modifications at various positions on the isoxazole ring and phenyl group can enhance potency and selectivity.

Table 2: Summary of SAR Findings

| Modification | Effect on Activity |

|---|---|

| Fluorine substitution | Increased potency against kinases |

| Methyl group addition | Enhanced solubility and bioavailability |

| Carboxylic acid group | Essential for binding affinity to target proteins |

Q & A

Q. What are the standard synthetic routes for 3-(2,5-Difluorophenyl)-5-methylisoxazole-4-carboxylic acid?

Methodological Answer: The synthesis typically involves:

- Cyclocondensation : Reacting a β-ketoester derivative with hydroxylamine hydrochloride under acidic conditions to form the isoxazole ring.

- Substitution : Introducing the 2,5-difluorophenyl group via nucleophilic aromatic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling) .

- Ester Hydrolysis : Converting the ester intermediate to the carboxylic acid using NaOH or HCl in aqueous/organic biphasic systems . Key considerations include optimizing reaction temperature (60–80°C) and pH control to avoid side reactions. Purification often employs recrystallization or column chromatography.

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer:

- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions. For example, the carboxylic acid proton appears as a broad singlet (~12–14 ppm) .

- HPLC : Used to assess purity (>95% by reverse-phase C18 columns with UV detection at 254 nm) .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures to determine bond angles, dihedral angles, and hydrogen-bonding networks, critical for understanding reactivity .

Q. What are the key solubility and stability considerations for handling this compound in the lab?

Methodological Answer:

- Solubility : The carboxylic acid group enhances solubility in polar aprotic solvents (e.g., DMSO, DMF) but reduces it in non-polar solvents. Adjust pH with bases (e.g., NaHCO) for aqueous solubility .

- Stability : Store at –20°C under inert atmosphere to prevent decarboxylation. Monitor degradation via TLC or HPLC, especially under acidic/basic conditions .

Advanced Research Questions

Q. How can researchers investigate the structure-activity relationship (SAR) of this compound for kinase inhibition?

Methodological Answer:

- Substituent Variation : Synthesize analogs with modified fluorophenyl or methyl groups (Table 1) and test against kinase targets (e.g., TRK kinases via enzymatic assays) .

- Binding Assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity. Compare with structurally related compounds (e.g., 3-(3-Bromo-4-chlorophenyl) analog) .

Table 1: Substituent Effects on Kinase Inhibition

| Substituent Position | Biological Activity (IC) | Reference |

|---|---|---|

| 2,5-Difluorophenyl | 0.8 µM (TRKA) | |

| 3-Bromo-4-chlorophenyl | 1.2 µM (TRKB) | |

| 4-Fluorophenyl | >10 µM |

Q. What strategies are effective in resolving contradictory biological activity data across studies?

Methodological Answer:

- Assay Standardization : Use consistent cell lines (e.g., HEK293 for TRK assays) and control compounds (e.g., reference inhibitors like Larotrectinib) .

- Meta-Analysis : Compare data across studies while accounting for variables like solvent (DMSO vs. water) and incubation time. For example, discrepancies in IC values may arise from differences in assay pH or protein concentration .

Q. How does computational modeling assist in understanding the compound's interaction with TRK kinases?

Methodological Answer:

- Molecular Docking : Use software like AutoDock Vina to predict binding modes. The difluorophenyl group often occupies hydrophobic pockets, while the carboxylic acid forms hydrogen bonds with catalytic lysine residues (e.g., Lys 572 in TRKA) .

- MD Simulations : Run 100-ns simulations in explicit solvent to assess stability of the kinase-ligand complex. Analyze root-mean-square deviation (RMSD) to identify conformational changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.